Ceftriaxone vs. Cefotaxime: Comparable Clinical Efficacy with Superior Dosing Convenience in Serious Infections
In a randomized, controlled, multicenter clinical trial of 365 patients with serious bacterial infections, intravenous ceftriaxone 2 g administered once daily was compared with intravenous cefotaxime 2 g administered every 12 hours. The clinical response rates were 90.4% for ceftriaxone and 86.3% for cefotaxime, while bacteriologic cure rates were 87.0% and 86.4%, respectively, with no statistically significant difference between the two treatment arms [1]. A separate randomized multicenter study of 613 patients with uncomplicated gonorrhea demonstrated bacteriologic eradication rates of 99.1% for intramuscular ceftriaxone 250 mg versus 97.7% for intramuscular cefotaxime 500 mg (P = 0.243), again showing statistical equivalence [2]. The critical differentiation lies not in efficacy but in dosing frequency: ceftriaxone achieves equivalent outcomes with once-daily administration compared to cefotaxime's twice-daily requirement.
| Evidence Dimension | Clinical response rate in serious infections |
|---|---|
| Target Compound Data | 90.4% (103/114 evaluable patients) |
| Comparator Or Baseline | Cefotaxime 86.3% (107/124 evaluable patients) |
| Quantified Difference | 4.1% absolute difference (not statistically significant) |
| Conditions | Randomized controlled trial; 2 g ceftriaxone IV once daily vs. 2 g cefotaxime IV every 12 h; 365 patients |
Why This Matters
Once-daily dosing reduces pharmacy preparation time, nursing administration burden, and line access events, directly lowering institutional resource consumption without compromising efficacy.
- [1] Simmons BP, Gelfand MS, Grogan J, Craft B. Cefotaxime twice daily versus ceftriaxone once daily: A randomized controlled study in patients with serious infections. Diagn Microbiol Infect Dis. 1995;22(1-2):135-9. View Source
- [2] McCormack WM, Mogabgab WJ, Jones RB, Hook EW, Wendel GD, Handsfield HH. Multicenter, comparative study of cefotaxime and ceftriaxone for treatment of uncomplicated gonorrhea. Sex Transm Dis. 1993;20(5):269-73. View Source
